Amustaline
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Overview
Description
Amustaline, also known as S-303, is a chemical compound primarily used in pathogen reduction technology for blood products. It is designed to inactivate a broad spectrum of infectious agents and leukocytes in red blood cell concentrates. This compound has gained significant attention due to its ability to enhance the safety of blood transfusions by reducing the risk of transfusion-transmitted infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amustaline is synthesized through a series of chemical reactions involving an acridine anchor, a bis-alkylator group, and a flexible carbon chain linker. The synthesis begins with the preparation of the acridine anchor, which is then coupled with the bis-alkylator group through a series of nucleophilic substitution reactions. The final step involves the attachment of the flexible carbon chain linker, which contains a labile ester bond that hydrolyzes at neutral pH to yield non-reactive breakdown products .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as chromatography and crystallization. The production is carried out under controlled conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Amustaline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly with nucleic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like thiols and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound.
Scientific Research Applications
Amustaline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in nucleic acid research and chemical synthesis.
Biology: Employed in studies involving pathogen inactivation and leukocyte reduction.
Industry: Applied in the development of safer blood products and transfusion technologies.
Mechanism of Action
Amustaline exerts its effects by intercalating into the helical regions of nucleic acids in pathogens and leukocytes. This intercalation forms covalent adducts and crosslinks within the nucleic acids, preventing replication, transcription, and translation. The compound’s amphipathic character allows it to rapidly pass through cell membranes and viral envelopes. Glutathione is used as a quencher to reduce unwanted side reactions with non-nucleic acid molecules .
Comparison with Similar Compounds
Similar Compounds
Amotosalen: Another pathogen reduction agent used in blood products.
Methylene Blue: Used for pathogen inactivation in plasma.
Riboflavin: Employed in pathogen reduction for platelets and plasma.
Uniqueness of Amustaline
This compound is unique due to its specific mechanism of action involving the formation of covalent adducts and crosslinks within nucleic acids. This targeted approach ensures effective inactivation of a broad spectrum of pathogens and leukocytes, making it a valuable tool in enhancing the safety of blood transfusions .
Properties
CAS No. |
220180-88-1 |
---|---|
Molecular Formula |
C22H25Cl2N3O2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
InChI Key |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Appearance |
Solid powder |
220180-88-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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